molecular formula C26H19Cl2NO3 B12461773 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355420-87-0

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12461773
CAS No.: 355420-87-0
M. Wt: 464.3 g/mol
InChI Key: GYBPCMVXZZROMF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups can be done through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.

    2-Phenylquinoline: A compound with similar structural features.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

355420-87-0

Molecular Formula

C26H19Cl2NO3

Molecular Weight

464.3 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19Cl2NO3/c1-15-3-5-18(6-4-15)25-16(2)24(21-13-20(28)11-12-22(21)29-25)26(31)32-14-23(30)17-7-9-19(27)10-8-17/h3-13H,14H2,1-2H3

InChI Key

GYBPCMVXZZROMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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